
4-chloro-N-cyclooctylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclooctylbenzenesulfonamide, also known as S0859, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-cyclooctylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting the activity of CAIX, this compound can reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-cyclooctylbenzenesulfonamide in lab experiments is its specificity for CAIX. This allows for the selective inhibition of CAIX activity, which can be useful in studying its role in cancer cell growth and proliferation. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with in lab experiments.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its specificity for CAIX may limit its use in studying other proteins or pathways involved in cancer cell growth and proliferation.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-cyclooctylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Additionally, the potential use of this compound in combination with other cancer therapies is an area of ongoing research. Finally, the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease or multiple sclerosis is an area of future investigation.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising potential for the treatment of various diseases, particularly cancer and inflammatory diseases. Its specificity for CAIX and low toxicity make it a useful compound for lab experiments. Future research in this area will likely focus on the development of more potent and selective inhibitors of CAIX, as well as the potential use of this compound in combination with other cancer therapies.
Synthesemethoden
The synthesis of 4-chloro-N-cyclooctylbenzenesulfonamide involves the reaction of cyclooctylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using various techniques such as recrystallization or column chromatography. The purity of the compound can be confirmed using methods such as NMR spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclooctylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.
Eigenschaften
Molekularformel |
C14H20ClNO2S |
|---|---|
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
4-chloro-N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2 |
InChI-Schlüssel |
KZCSTECYQHYFMV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



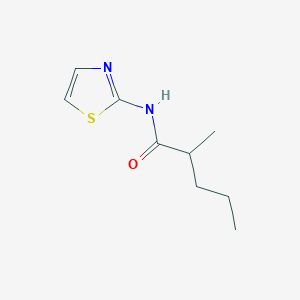
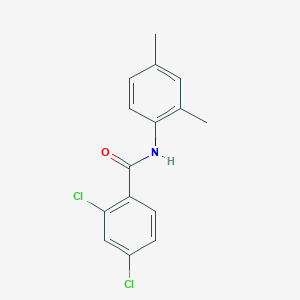
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
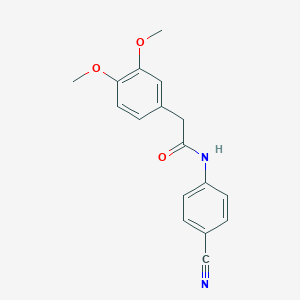
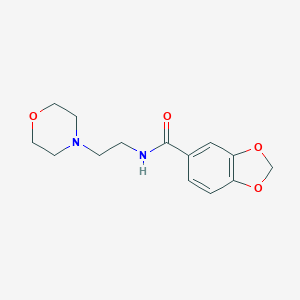

methanone](/img/structure/B270740.png)


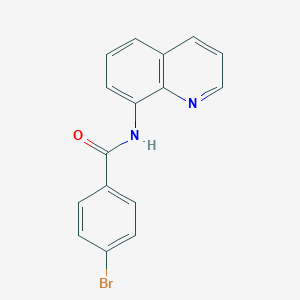

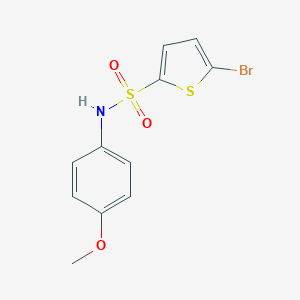
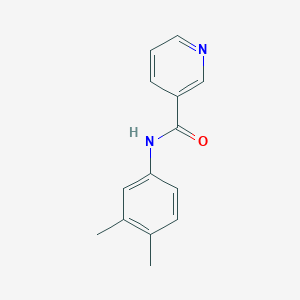
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)